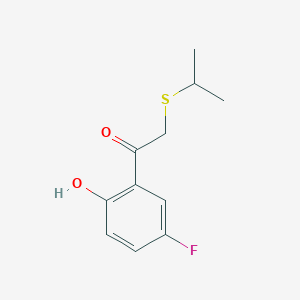
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and an isopropylthio group attached to an ethanone backbone
Vorbereitungsmethoden
The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde.
Thioether Formation: The aldehyde group is converted to a thioether by reacting with isopropylthiol in the presence of a base such as sodium hydride.
Oxidation: The resulting thioether is then oxidized to form the ethanone derivative using an oxidizing agent like chromium trioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include bases, acids, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites, while the isopropylthio group can modulate the compound’s overall reactivity and stability. These interactions can influence various biochemical pathways, leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoro-2-hydroxyphenyl)-2-(isopropylthio)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Fluoro-2-hydroxyphenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of an isopropylthio group, which can affect its reactivity and biological activity.
1-(5-Fluoro-2-hydroxyphenyl)-2-(ethylthio)ethan-1-one: The ethylthio group provides different steric and electronic properties compared to the isopropylthio group.
1-(5-Fluoro-2-hydroxyphenyl)-2-(tert-butylthio)ethan-1-one: The bulky tert-butylthio group can significantly alter the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13FO2S |
|---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
1-(5-fluoro-2-hydroxyphenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H13FO2S/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3 |
InChI-Schlüssel |
QRGMXRNTKXOPKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCC(=O)C1=C(C=CC(=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13516881.png)
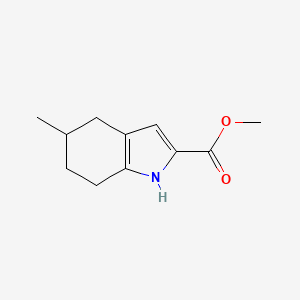


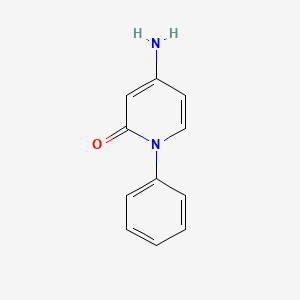

![Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13516916.png)
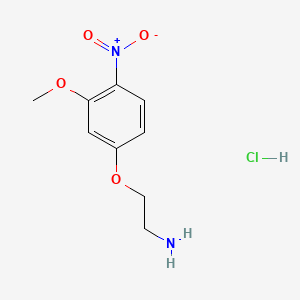
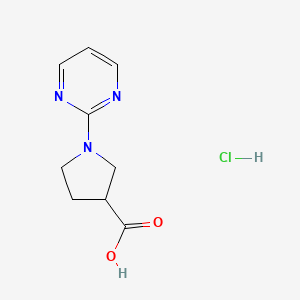
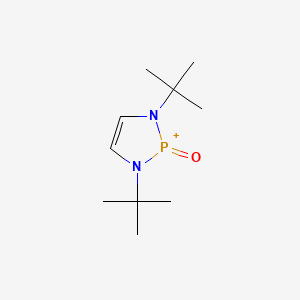
![13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one](/img/structure/B13516939.png)
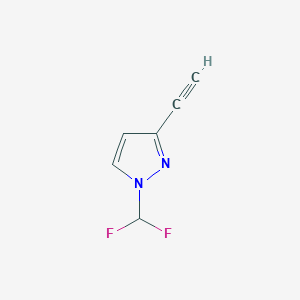
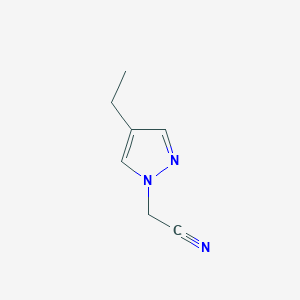
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
